![molecular formula C7H16N2O B13482853 Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
Methyl[(2-methylmorpholin-2-yl)methyl]amine
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Overview
Description
Methyl[(2-methylmorpholin-2-yl)methyl]amine is an organic compound with the molecular formula C8H18N2O It is a derivative of morpholine, featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-methylmorpholin-2-yl)methyl]amine typically involves the reaction of methylamine with 2-methylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "Methyl[(2-methylmorpholin-2-yl)methyl]amine":
Note: The search results primarily discuss compounds with similar names, such as "(4-Methylmorpholin-2-yl)methylamine". Information on these related compounds may provide some insight into the potential applications of the target compound.
Scientific Research Applications
(4-Methylmorpholin-2-yl)methylamine
- Organic Synthesis and Medicinal Chemistry: The morpholine component enhances solubility and reactivity, making it suitable for various applications in these fields.
- Enzyme Inhibition and Protein Interactions: This compound exhibits biological activity, particularly in enzyme inhibition and protein interactions. It can bind to specific molecular targets, potentially inhibiting or activating biological pathways, making it valuable for pharmacology and biochemistry studies.
- Drug Development: It can be used as a building block for drug development, especially for creating compounds that target neurological disorders.
- Pharmacodynamics: Interaction studies are essential for understanding its pharmacodynamics. Preliminary studies suggest that it may interact with neurotransmitter systems or other molecular targets within the central nervous system.
General Applications of Methylamine (a related compound)
- Intermediate for accelerators, pharmaceuticals, insecticides, fungicides, and surface active cleaning agents .
- In the dyeing of acetate textiles .
- Fuel additive .
- Polymerization inhibitor .
- Component in paint removers .
- Solvent .
- Photographic developer .
- Rocket propellant .
Table of Properties of Teflon Finishes
Characteristic | Value | Test Method |
---|---|---|
Power Factor (60 cycles to 1 megacycle) | 0.007 | |
Dielectric constant | 2.0 | |
Tensile Strength (lbs per sq in) | 1500 to 2000 | |
Adhesion to metal (lbs pull on 1 inch wide strip) | Over 850 ZOl Primer to 3 | |
Resistance to abrasion (grams abrasive per mil thickness) | 2160 | Belt Abrasion Tester |
Hardness (On knoop hardness units) | 29 | Tofcon Hardness Tester |
Hardness (Sward Rocker Test) | 20 |
Other Applications
- Agricultural Treatments: Methylamine is used in agricultural treatments .
- Animal Nutrients: It is also used in animal nutrients . Specifically, TMA (trimethylamine) is used to manufacture choline chloride, a B-vitamin supplement for animal feed .
- Herbicides and Fungicides: DMA (dimethylamine) is used in agricultural applications as an herbicide and fungicide .
- Insecticides: TMA and MMA (monomethylamine) are used as insecticides, with TMA being particularly volatile .
Mechanism of Action
The mechanism of action of Methyl[(2-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar functional groups.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom.
2-Methylmorpholine: A compound with a methyl group on the morpholine ring.
Uniqueness
Methyl[(2-methylmorpholin-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Biological Activity
Methyl[(2-methylmorpholin-2-yl)methyl]amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing on diverse research findings and case studies.
- Molecular Formula : C9H17NO
- Molecular Weight : 155.2 g/mol
- CAS Number : 90949-39-6
- Purity : ≥95%
This compound interacts with various biomolecular targets. The morpholine ring structure allows for the formation of hydrogen bonds with proteins and nucleic acids, influencing their functional dynamics. The compound's basic amine group may facilitate interactions with acidic sites on target molecules, enhancing its bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antitumor Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Antitumor Activity in Ewing Sarcoma
A study evaluated the antiproliferative effects of this compound analogs on TC-32 cells (a Ewing sarcoma cell line). The results indicated that certain analogs achieved a growth inhibition (GI50) below 250 nM, suggesting strong cytotoxicity against these cancer cells. However, further testing revealed that while some derivatives improved selectivity, they did not significantly reduce toxicity compared to the parent compound .
Compound | GI50 (nM) | Selectivity | Notes |
---|---|---|---|
MTM Analog 1 | <250 | Moderate | Effective against TC-32 |
MTM Analog 2 | >500 | Low | High toxicity observed |
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antibacterial efficacy of this compound derivatives against various bacterial strains. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae, indicating promising potential as a new antimicrobial agent .
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | <0.03125 | Highly effective |
Klebsiella pneumoniae | 1 | Moderately effective |
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-1-(2-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-7(5-8-2)6-9-3-4-10-7/h8-9H,3-6H2,1-2H3 |
InChI Key |
ANNKUUMMWUCTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)CNC |
Origin of Product |
United States |
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